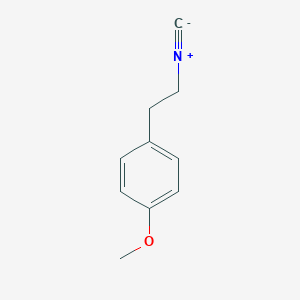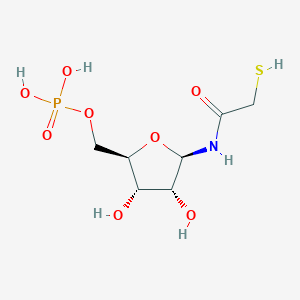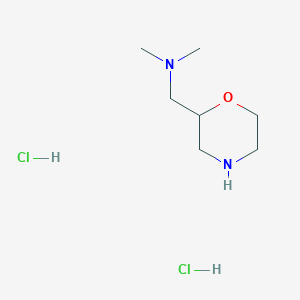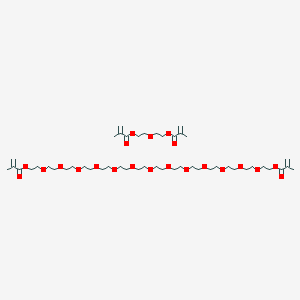
Copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) is a type of copolymer that is widely used in scientific research. It is a cross-linked polymer that is formed by the copolymerization of diethylene glycol dimethacrylate and polyethylene glycol 600 dimethacrylate. This copolymer has several unique properties that make it useful in various scientific applications.
作用機序
The mechanism of action of copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) is based on its cross-linked structure. The copolymer forms a three-dimensional network that can trap and immobilize biomolecules. This immobilization allows for the controlled release of the biomolecules, which can be useful in drug delivery applications.
生化学的および生理学的効果
Copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) has minimal biochemical and physiological effects. The copolymer is non-toxic and biocompatible, which makes it suitable for use in various biomedical applications. It has been shown to have low immunogenicity, which means that it does not elicit an immune response when introduced into the body.
実験室実験の利点と制限
One of the main advantages of copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) is its ability to immobilize biomolecules. This allows for the controlled release of these molecules, which can be useful in drug delivery applications. Additionally, the copolymer is non-toxic and biocompatible, which makes it suitable for use in various biomedical applications.
One of the limitations of copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) is its limited stability in certain solvents. The copolymer can swell or dissolve in some solvents, which can affect its performance in certain applications. Additionally, the synthesis of the copolymer can be challenging, which can limit its widespread use in some research applications.
将来の方向性
There are several future directions for the use of copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) in scientific research. One potential direction is the development of new drug delivery systems based on the copolymer. Additionally, the copolymer could be used as a support for the immobilization of other types of biomolecules, such as antibodies or DNA. Finally, the copolymer could be modified to improve its stability in certain solvents, which would expand its potential applications in various research fields.
Conclusion:
Copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) is a versatile copolymer that has several unique properties that make it useful in various scientific research applications. Its ability to immobilize biomolecules and its biocompatibility make it particularly useful in biomedical research. While there are some limitations to its use, there are also several future directions for the development of new applications based on this copolymer.
合成法
The synthesis of copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) involves the copolymerization of diethylene glycol dimethacrylate and polyethylene glycol 600 dimethacrylate. This process is typically carried out using a free radical polymerization reaction. The copolymerization is initiated by the addition of a free radical initiator, which causes the monomers to react and form the copolymer.
科学的研究の応用
Copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) has several scientific research applications. It is commonly used as a matrix for the immobilization of enzymes and other biomolecules. The copolymer can also be used as a support for chromatography and electrophoresis. Additionally, it has been used as a drug delivery system for the controlled release of pharmaceuticals.
特性
CAS番号 |
121079-12-7 |
|---|---|
製品名 |
Copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) |
分子式 |
C48H84O22 |
分子量 |
1013.2 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate;2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C36H66O17.C12H18O5/c1-33(2)35(37)52-31-29-50-27-25-48-23-21-46-19-17-44-15-13-42-11-9-40-7-5-39-6-8-41-10-12-43-14-16-45-18-20-47-22-24-49-26-28-51-30-32-53-36(38)34(3)4;1-9(2)11(13)16-7-5-15-6-8-17-12(14)10(3)4/h1,3,5-32H2,2,4H3;1,3,5-8H2,2,4H3 |
InChIキー |
NHIQHLFWSRTDKX-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC(=O)C(=C)C.CC(=C)C(=O)OCCOCCOC(=O)C(=C)C |
正規SMILES |
CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC(=O)C(=C)C.CC(=C)C(=O)OCCOCCOC(=O)C(=C)C |
その他のCAS番号 |
121079-12-7 |
同義語 |
CDGD-PG-DM copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate copolyme |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



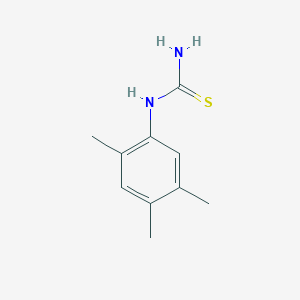
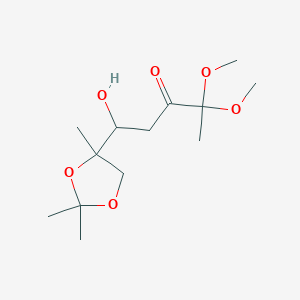
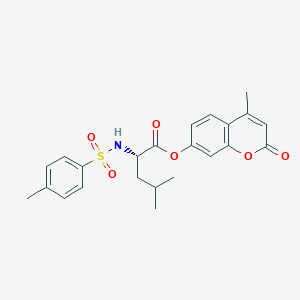
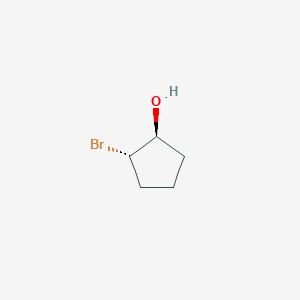

![4-[(4-Trifluoromethyl)phenyl]-1-butene](/img/structure/B51686.png)
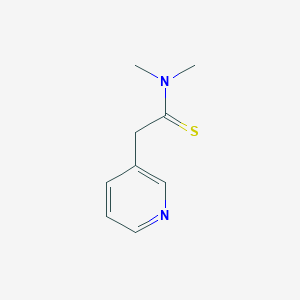
![(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B51692.png)
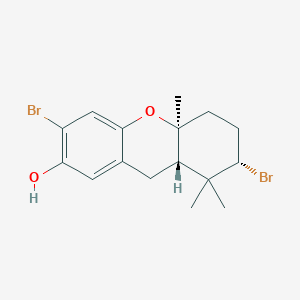
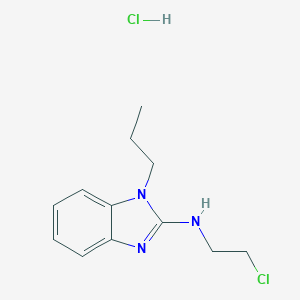
![6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate](/img/structure/B51697.png)
